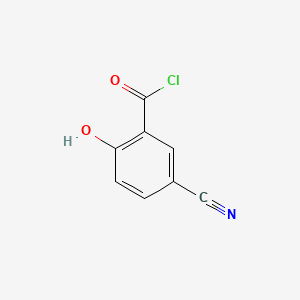

5-Cyano-2-hydroxybenzoyl chloride

Description

5-Cyano-2-hydroxybenzoyl chloride (C₈H₄ClNO₂; molecular weight: 181.58 g/mol) is a substituted benzoyl chloride derivative featuring a hydroxyl group (-OH) at the 2-position and a cyano group (-CN) at the 5-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the acyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols. Despite its utility, direct literature on this compound is sparse; thus, inferences are drawn from structurally related analogs.

Propriétés

Numéro CAS |

198025-65-9 |

|---|---|

Formule moléculaire |

C8H4ClNO2 |

Poids moléculaire |

181.575 |

Nom IUPAC |

5-cyano-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C8H4ClNO2/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-3,11H |

Clé InChI |

ZAHFEROHBOKEDN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)C(=O)Cl)O |

Synonymes |

Benzoyl chloride, 5-cyano-2-hydroxy- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 5-cyano-2-hydroxybenzoyl chloride with structurally similar compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of 5-Cyano-2-hydroxybenzoyl Chloride and Analogues

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in 5-cyano-2-hydroxybenzoyl chloride increases the electrophilicity of the acyl chloride compared to the chloro (-Cl) substituent in 5-chloro-2-hydroxybenzoic acid . This enhances its reactivity in nucleophilic acyl substitution reactions. In contrast, the nitro group (-NO₂) in 5-nitro-2-hydroxybenzoyl chloride introduces greater resonance withdrawal, further accelerating reactivity but reducing thermal stability.

- Acidity of the Hydroxyl Group: The -CN group (σpara = 0.66) increases the acidity of the adjacent hydroxyl group more significantly than -Cl (σpara = 0.23), making 5-cyano-2-hydroxybenzoyl chloride a stronger acid than its chloro analog .

Research Findings and Challenges

- Synthetic Challenges: The hygroscopic nature of 5-cyano-2-hydroxybenzoyl chloride complicates storage; it requires anhydrous conditions, unlike 5-chloro-2-hydroxybenzoic acid, which is stable at 4°C for two years . Purity verification via HPLC (>98%) and low water content (KF: 0.02%) are critical for reproducibility, as seen in related compounds .

- Safety and Handling: Like other acyl chlorides, 5-cyano-2-hydroxybenzoyl chloride releases HCl upon hydrolysis, necessitating controlled reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.